An In-depth Technical Guide to Ethyl 3-oxocyclohexanecarboxylate: Structure, Synthesis, and Spectroscopic Characterization
An In-depth Technical Guide to Ethyl 3-oxocyclohexanecarboxylate: Structure, Synthesis, and Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural formula, physicochemical properties, synthesis, and spectroscopic analysis of ethyl 3-oxocyclohexanecarboxylate. This β-keto ester is a valuable intermediate in organic synthesis, particularly in the construction of carbocyclic and heterocyclic frameworks relevant to medicinal chemistry and drug development.
Chemical Structure and Properties
Ethyl 3-oxocyclohexanecarboxylate, with the molecular formula C₉H₁₄O₃, possesses a cyclohexane ring functionalized with a ketone at the 3-position and an ethyl ester at the 1-position.[1] This bifunctional nature makes it a versatile building block in various chemical transformations.
Table 1: Physicochemical Properties of Ethyl 3-oxocyclohexanecarboxylate [1][2]
| Property | Value |
| IUPAC Name | ethyl 3-oxocyclohexane-1-carboxylate |
| CAS Number | 33668-25-6 |
| Molecular Formula | C₉H₁₄O₃ |
| Molecular Weight | 170.21 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 249 °C |
| Density | 1.083 g/cm³ |
| Flash Point | 104 °C |
| InChIKey | YLRVJPQVDQQBOX-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CCC(=O)CC1 |
Synthesis of Ethyl 3-oxocyclohexanecarboxylate
A common and straightforward method for the synthesis of ethyl 3-oxocyclohexanecarboxylate is the Fischer esterification of 3-oxocyclohexanecarboxylic acid with ethanol in the presence of an acid catalyst.
Experimental Protocol: Fischer Esterification
Materials:
-
3-oxocyclohexanecarboxylic acid
-
Ethanol (absolute)
-
p-Toluenesulfonic acid (catalyst)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-oxocyclohexanecarboxylic acid, a molar excess of absolute ethanol, and a catalytic amount of p-toluenesulfonic acid.
-
Add toluene as an azeotropic solvent to facilitate the removal of water.
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reaction until no more water is collected, indicating the completion of the esterification.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude ethyl 3-oxocyclohexanecarboxylate.
-
The crude product can be further purified by vacuum distillation.
Spectroscopic Characterization
The structure of ethyl 3-oxocyclohexanecarboxylate can be confirmed by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Table 2: ¹³C NMR Spectral Data of Ethyl 3-oxocyclohexanecarboxylate
| Chemical Shift (δ) ppm | Assignment |
| ~209 | C=O (ketone) |
| ~173 | C=O (ester) |
| ~61 | -OC H₂CH₃ |
| ~48 | C H-COOEt |
| ~41 | C H₂ (adjacent to ketone) |
| ~28 | C H₂ |
| ~25 | C H₂ |
| ~14 | -OCH₂C H₃ |
Note: The exact chemical shifts may vary slightly depending on the solvent and instrument.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides details about the proton environments and their connectivity.
Table 3: Predicted ¹H NMR Spectral Data of Ethyl 3-oxocyclohexanecarboxylate
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.15 | Quartet | 2H | -OCH₂ CH₃ |
| ~2.8-2.2 | Multiplet | 5H | Cyclohexane ring protons |
| ~2.0-1.5 | Multiplet | 4H | Cyclohexane ring protons |
| ~1.25 | Triplet | 3H | -OCH₂CH₃ |
Note: The exact chemical shifts and multiplicities are predictions based on the structure and may require experimental verification for precise values.
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups.
Table 4: Key IR Absorptions for Ethyl 3-oxocyclohexanecarboxylate [3]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1735 | Strong | C=O stretch (ester) |
| ~1715 | Strong | C=O stretch (ketone)[3] |
| ~1200 | Strong | C-O stretch (ester) |
| 2980-2850 | Medium | C-H stretch (alkane) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 5: Major Fragments in the Mass Spectrum of Ethyl 3-oxocyclohexanecarboxylate [4][5]
| m/z | Proposed Fragment |
| 170 | [M]⁺ (Molecular ion) |
| 125 | [M - OCH₂CH₃]⁺ |
| 97 | [M - COOCH₂CH₃]⁺ |
| 69 | |
| 55 |
Reaction Mechanism: Dieckmann Condensation
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester. While the provided synthesis is a direct esterification, the Dieckmann condensation of diethyl pimelate is a classic method to synthesize a related six-membered ring β-keto ester, ethyl 2-oxocyclohexanecarboxylate, illustrating a key reaction pathway for this class of compounds.[6][7][8] The mechanism provides insight into the reactivity of such systems.
Caption: Dieckmann condensation mechanism for cyclic β-keto ester synthesis.
This in-depth guide serves as a valuable resource for professionals in research and drug development, providing essential technical information on ethyl 3-oxocyclohexanecarboxylate. The presented data and protocols facilitate its application as a key building block in the synthesis of complex organic molecules.
References
- 1. rsc.org [rsc.org]
- 2. Ethyl 3-oxocyclohexanecarboxylate | C9H14O3 | CID 118096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spectrabase.com [spectrabase.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
